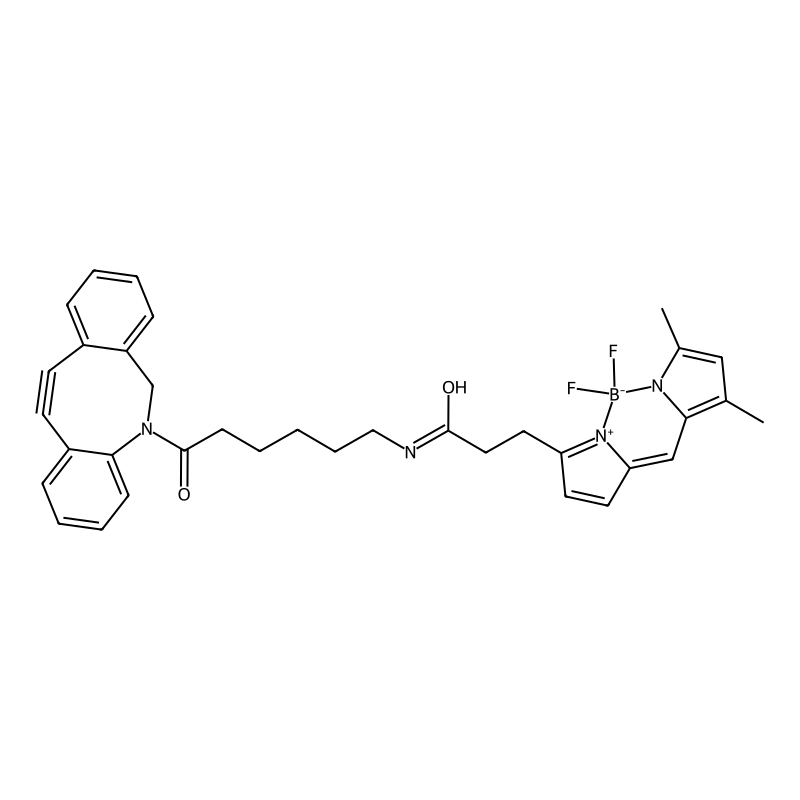Bdp FL dbco

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
BDP FL DBCO, or Borondipyrromethene Fluorescent Dye with Azadibenzocyclooctyne functionality, is a specialized dye known for its application in copper-free click chemistry reactions with azides. It exhibits strong photostability, making it suitable for various biological and chemical applications. The compound has a molecular formula of and a molecular weight of 592.49 g/mol. Its absorption maximum is at 503 nm, while the emission maximum is at 509 nm, with a high fluorescence quantum yield of 0.97, indicating its efficiency as a fluorescent marker .
Bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions:
Dbco-bodipy FL finds particular use in bioorthogonal SPAAC reactions. SPAAC reactions are a class of click chemistry reactions known for their high efficiency and selectivity under physiological conditions. Dbco reacts specifically with azide (N3) groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows researchers to label biomolecules containing azide tags with Dbco-bodipy FL with high spatiotemporal control ().
The BODIPY FL fluorophore component of Dbco-bodipy FL provides excellent brightness and photostability, making it ideal for fluorescence imaging applications in live cells and organisms ().
Live-Cell Imaging and Biomolecule Tracking:
Due to its bioorthogonal properties and excellent fluorescent signal, Dbco-bodipy FL is valuable for live-cell imaging experiments. Researchers can use it to label specific biomolecules within cells, such as proteins or glycans tagged with azides. The bright and stable fluorescence of Dbco-bodipy FL allows for tracking the movement and dynamics of these biomolecules within living cells over time ().
BDP FL DBCO primarily participates in copper-free click chemistry, specifically through the strain-promoted alkyne-azide cycloaddition (SPAAC) mechanism. This reaction allows for the selective attachment of azide-containing molecules to the DBCO moiety without the need for copper catalysts, which can be detrimental in biological settings. The reaction proceeds rapidly under physiological conditions, making it advantageous for labeling biomolecules .
The biological activity of BDP FL DBCO is largely attributed to its fluorescent properties, which enable it to be used as a tracer in various biological assays. Its ability to form stable conjugates with azide-functionalized biomolecules allows for the visualization and tracking of proteins, nucleic acids, and other cellular components in live cells and tissues. The compound's photostability ensures that signals remain strong over extended periods, which is crucial for time-lapse imaging studies .
The synthesis of BDP FL DBCO typically involves several steps:
- Formation of Borondipyrromethene Core: The initial step involves synthesizing the borondipyrromethene structure through condensation reactions between appropriate pyrrole derivatives and boron compounds.
- Introduction of DBCO Moiety: The azadibenzocyclooctyne group is then introduced to the borondipyrromethene core via nucleophilic substitution or coupling reactions.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications.
- Characterization: Characterization is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound .
BDP FL DBCO has a wide range of applications in:
- Bioconjugation: Used for labeling proteins and other biomolecules for imaging and tracking in live cells.
- Fluorescence Microscopy: Its strong fluorescence makes it suitable for various microscopy techniques.
- Chemical Biology: Employed in studying protein interactions and cellular processes due to its ability to form stable conjugates with azides.
- Drug Development: Potential use in drug delivery systems where precise targeting of drugs to specific cells or tissues is required .
Interaction studies involving BDP FL DBCO typically focus on its conjugation with azide-functionalized molecules. These studies assess the efficiency and specificity of the click reaction under various conditions, including different pH levels and ionic strengths. Additionally, researchers investigate potential interactions with cellular components to understand how these conjugates behave in biological systems .
Several compounds share structural similarities with BDP FL DBCO, particularly those used in click chemistry or fluorescent labeling. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| BDP FL Carboxylic Acid | Borondipyrromethene derivative | Serves as a negative control in experiments |
| BDP FL Tetrazine | Reactive dye | Used for inverse electron demand Diels-Alder reactions |
| Sulfo-Cyanine3 Tetrazine | Water-soluble dye | Suitable for TCO ligation labeling |
Uniqueness of BDP FL DBCO: Unlike its counterparts, BDP FL DBCO's unique azadibenzocyclooctyne functionality allows for rapid and efficient conjugation without copper catalysis, making it particularly valuable in sensitive biological contexts where copper may interfere with cellular processes .
Purity
Exact Mass
Appearance
Storage
Dates
2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.
3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.








